molecular formula C22H32Cl2N2O4Pd2 B1180277 Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) CAS No. 18987-71-8

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II)

Cat. No.: B1180277
CAS No.: 18987-71-8
M. Wt: 672.2 g/mol
InChI Key: DOPWIGIERKGSKX-UHFFFAOYSA-L
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Description

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) is a coordination compound that features palladium as its central metal. This compound is known for its unique structural properties and its utility in various catalytic processes, particularly in organic synthesis. It is often used as a catalyst in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) is the carbon-hydrogen (C-H) bond in organic molecules . The compound acts as a catalyst in various organic reactions, facilitating the breaking and forming of bonds .

Mode of Action

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) interacts with its targets through a process known as oxidative addition . This compound, being a palladium complex, can insert itself into the C-H bond, breaking it and forming new bonds . This is a key step in many organic reactions, including the Suzuki-Miyaura and Stille cross-coupling reactions .

Biochemical Pathways

The compound is involved in several biochemical pathways, particularly those involving carbon-carbon bond formation . It plays a crucial role in the Suzuki-Miyaura and Stille cross-coupling reactions, which are widely used in organic synthesis to create complex carbon structures .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds in organic molecules . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) can be influenced by various environmental factors. For instance, the presence of certain ligands can enhance its catalytic activity . Additionally, the compound is sensitive to moisture and air, and thus must be handled and stored under appropriate conditions to maintain its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) plays a crucial role in biochemical reactions due to its ability to facilitate various coupling reactions. It interacts with enzymes such as oxidoreductases and transferases, enhancing their catalytic efficiency. The compound also binds to proteins and other biomolecules, forming stable complexes that can alter the biochemical pathways within cells. These interactions are primarily driven by the palladium center, which acts as a catalyst in these reactions .

Cellular Effects

The effects of Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the overall cellular metabolism .

Molecular Mechanism

At the molecular level, Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) exerts its effects through binding interactions with biomolecules. The palladium center binds to specific sites on enzymes and proteins, either inhibiting or activating their functions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with DNA and RNA polymerases, thereby influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dependent on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote beneficial biochemical reactions. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and transferases, influencing the metabolic flux and levels of metabolites. The compound can also affect the synthesis and degradation of key biomolecules, thereby altering the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its binding affinity to various biomolecules, which can affect its accumulation and activity within cells .

Subcellular Localization

The subcellular localization of Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound interacts with the appropriate biomolecules, thereby exerting its intended biochemical effects .

Preparation Methods

The synthesis of Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) typically involves the reaction of dimethylaminomethyl-substituted aromatic compounds with palladium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using large reactors and optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) undergoes several types of chemical reactions, including:

Common reagents used in these reactions include boronic acids, halides, and organostannanes. The major products formed are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) has a broad range of applications in scientific research:

Comparison with Similar Compounds

Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) can be compared with other palladium-based catalysts such as:

    Palladium(II) acetate: Another widely used palladium catalyst in organic synthesis.

    Palladium(II) chloride: Commonly used in various catalytic processes.

    Bis(triphenylphosphine)palladium(II) chloride: Known for its use in cross-coupling reactions.

What sets Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) apart is its specific ligand environment, which can offer unique reactivity and selectivity in catalytic processes .

Properties

CAS No.

18987-71-8

Molecular Formula

C22H32Cl2N2O4Pd2

Molecular Weight

672.2 g/mol

IUPAC Name

1-(3,5-dimethoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine;palladium(2+);dichloride

InChI

InChI=1S/2C11H16NO2.2ClH.2Pd/c2*1-12(2)8-9-5-10(13-3)7-11(6-9)14-4;;;;/h2*5,7H,8H2,1-4H3;2*1H;;/q2*-1;;;2*+2/p-2

InChI Key

DOPWIGIERKGSKX-UHFFFAOYSA-L

SMILES

CN(C)CC1=[C-]C(=CC(=C1)OC)OC.CN(C)CC1=[C-]C(=CC(=C1)OC)OC.[ClH+][Pd][ClH+].[Pd]

Canonical SMILES

CN(C)CC1=[C-]C(=CC(=C1)OC)OC.CN(C)CC1=[C-]C(=CC(=C1)OC)OC.[Cl-].[Cl-].[Pd+2].[Pd+2]

Origin of Product

United States

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